molecular formula C33H41N7O5S2 B1244773 Ulicyclamide

Ulicyclamide

Cat. No. B1244773
M. Wt: 679.9 g/mol
InChI Key: MXZCBFXSFNFJTR-WGQVHLRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulicyclamide is a natural product found in Lissoclinum patella with data available.

Scientific Research Applications

Pharmacological and Psychotherapeutic Research

Ulicyclamide, as a synthetic compound similar to lysergic acid diethylamide (LSD), has been extensively studied in the context of pharmacology and psychotherapy. Researchers have found that substances like LSD, and by extension ulicyclamide, can be used as experimental tools for understanding neural mechanisms of consciousness and as potential treatments for specific medical conditions. For instance, studies have indicated that LSD can be useful in experimental treatments for conditions like cluster headaches and in terminally ill patients, shedding light on possible applications for ulicyclamide in similar areas (Passie, Halpern, Stichtenoth, Emrich, & Hintzen, 2008).

Synthesis and Structural Studies

Ulicyclamide has been a subject of interest in the field of organic chemistry, particularly in total synthesis studies. For example, efforts have been made to efficiently synthesize ulicyclamide using a combination of solid and liquid phase syntheses, highlighting its significance in chemical research and its potential as a pharmacological agent (Hamada, 1988).

properties

Product Name

Ulicyclamide

Molecular Formula

C33H41N7O5S2

Molecular Weight

679.9 g/mol

IUPAC Name

(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

InChI

InChI=1S/C33H41N7O5S2/c1-5-17(2)25-32-37-22(16-47-32)27(41)34-18(3)31-36-23(15-46-31)28(42)35-21(14-20-10-7-6-8-11-20)33(44)40-13-9-12-24(40)30-39-26(19(4)45-30)29(43)38-25/h6-8,10-11,15,17-19,21-22,24-26H,5,9,12-14,16H2,1-4H3,(H,34,41)(H,35,42)(H,38,43)/t17-,18+,19+,21-,22-,24-,25+,26-/m0/s1

InChI Key

MXZCBFXSFNFJTR-WGQVHLRNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C2=N[C@@H](CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C(=O)N4CCC[C@H]4C5=N[C@@H]([C@H](O5)C)C(=O)N1)CC6=CC=CC=C6)C

Canonical SMILES

CCC(C)C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C(=O)N4CCCC4C5=NC(C(O5)C)C(=O)N1)CC6=CC=CC=C6)C

synonyms

ulicyclamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ulicyclamide
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Ulicyclamide
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Ulicyclamide
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Ulicyclamide

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